molecular formula C22H46BrN B14726310 Ethyl dimethyl oleyl ammonium bromide CAS No. 6458-13-5

Ethyl dimethyl oleyl ammonium bromide

Cat. No.: B14726310
CAS No.: 6458-13-5
M. Wt: 404.5 g/mol
InChI Key: BFDFJIJWIIIZJB-UHFFFAOYSA-M
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Description

Ethyl dimethyl oleyl ammonium bromide is a quaternary ammonium compound with the molecular formula C22H46BrN. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to disrupt microbial cell membranes, making it useful in antimicrobial formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl dimethyl oleyl ammonium bromide can be synthesized through a quaternization reaction. The process involves the reaction of oleylamine with ethyl bromide and dimethyl sulfate. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The raw materials, including oleylamine, ethyl bromide, and dimethyl sulfate, are mixed in large reactors. The reaction is controlled to maintain optimal temperature and pressure conditions. The final product is purified using industrial-scale distillation and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl dimethyl oleyl ammonium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions typically occur in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield ethyl dimethyl oleyl ammonium hydroxide .

Scientific Research Applications

Ethyl dimethyl oleyl ammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of ethyl dimethyl oleyl ammonium bromide involves the disruption of microbial cell membranes. The compound interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the hydrophobic oleyl group, which integrates into the lipid bilayer, and the hydrophilic ammonium group, which interacts with the polar head groups of the membrane lipids .

Comparison with Similar Compounds

Similar Compounds

    Didodecyldimethylammonium bromide: Similar in structure but with shorter alkyl chains.

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

Uniqueness

Ethyl dimethyl oleyl ammonium bromide is unique due to its specific combination of an ethyl group, dimethyl groups, and a long oleyl chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent .

Properties

CAS No.

6458-13-5

Molecular Formula

C22H46BrN

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl-dimethyl-octadec-9-enylazanium;bromide

InChI

InChI=1S/C22H46N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;/h13-14H,5-12,15-22H2,1-4H3;1H/q+1;/p-1

InChI Key

BFDFJIJWIIIZJB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.[Br-]

Origin of Product

United States

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